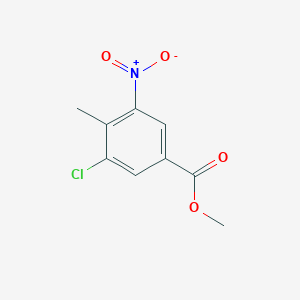

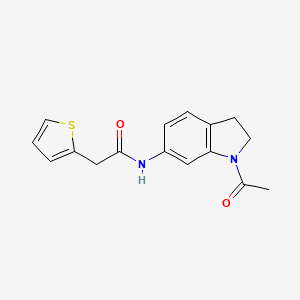

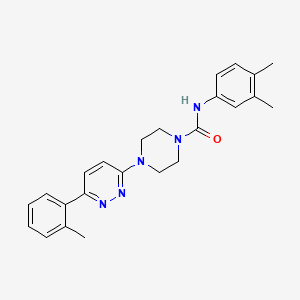

![molecular formula C22H19N3O4S B3209143 2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 1058215-77-2](/img/structure/B3209143.png)

2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

概要

説明

Imidazo[2,1-b]thiazole derivatives are important in the field of medicinal chemistry . They are used in the design of new Mitogen-activated protein kinase-interacting protein kinases (MNKs) inhibitors . MNKs phosphorylate eukaryotic initiation factor 4E (eIF4E) and regulate the processes of cell proliferation, cell cycle, and migration and invasion of cancer cells .

Synthesis Analysis

Imidazo[2,1-b]thiazole derivatives can be prepared by cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The aldehydes can be prepared by using Vilsmeier Haack reaction from imidazo[2,1-b]thiazole and POCl3 in DMF .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed by overlaying the hit core with the MNK2 ATP docking pocket (PDB: 2hw7) .Chemical Reactions Analysis

Imidazo[2,1-b]thiazole derivatives can be synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .科学的研究の応用

Anticancer Activity

The compound has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it impacts cell cycle regulatory proteins, such as cyclin D1, and increases cyclin-dependent kinase inhibitors (e.g., Cip1/p21 and Kip1/p27) .

Synthesis of Imidazo[2,1-b][1,3,4]thiadiazole–Chalcones

Imidazo[2,1-b][1,3,4]thiadiazole derivatives play a crucial role in medicinal chemistry. This compound serves as a precursor for synthesizing these derivatives. Researchers have developed efficient one-pot methods to construct imidazo[2,1-b][1,3,4]thiadiazole–chalcones, which exhibit apoptosis-inducing properties .

Metal-Free C(sp2)–H Selenylation

The compound participates in a metal-free regioselective C–H selenylation process. By reacting with substituted benzo[4,5]imidazo[2,1-b]thiazole derivatives, it forms structurally orchestrated selenoethers. These compounds find applications in materials science and catalysis .

Photodynamic Therapy (PDT) Sensitizers

Researchers have explored the compound’s potential as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, leading to localized cell damage. PDT is used in cancer treatment and other medical applications .

Biological Probes and Imaging Agents

Due to its unique structure, the compound can serve as a biological probe or imaging agent. Researchers have labeled it with fluorescent tags or radioisotopes to visualize specific cellular processes or molecular targets .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, its novelty makes it valuable for exploratory studies .

作用機序

Target of Action

Compounds with similar structures have been associated with various cellular targets, such as cyclin-dependent kinases .

Mode of Action

Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives, it may interact with its targets via non-covalent interactions, possibly involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Related compounds have been shown to affect cell cycle regulation, potentially through the modulation of cyclin d1 and cyclin-dependent kinase inhibitors like cip1/p21 and kip1/p27 .

Pharmacokinetics

Similar compounds have been shown to undergo metabolic transformations, such as oxidative desulfation, which could impact their bioavailability .

Result of Action

Related compounds have demonstrated cytotoxic activity against various cancer cell lines, including colorectal adenocarcinoma (ht-29), lung carcinoma (a-549), and breast adenocarcinoma (mcf-7) cells . This cytotoxic activity was associated with mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .

Action Environment

The synthesis of similar compounds has been performed under basic conditions, suggesting that the compound’s stability and activity might be influenced by ph .

Safety and Hazards

The safety and hazards of imidazo[2,1-b]thiazole derivatives can be evaluated by testing their cytotoxic ability on different types of cells . For example, the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

将来の方向性

The future directions of research on imidazo[2,1-b]thiazole derivatives could involve the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . Further studies could also focus on understanding the putative binding pattern, as well as the stability of the protein–ligand complex, against the selected target Pantothenate synthetase of Mtb .

特性

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-14(26)16-5-8-19(20(11-16)28-2)29-13-21(27)23-17-6-3-15(4-7-17)18-12-25-9-10-30-22(25)24-18/h3-12H,13H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYDXJXMVHXZTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

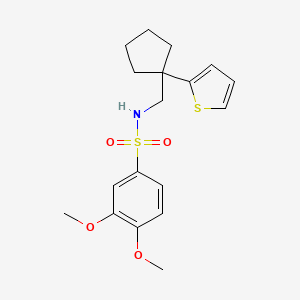

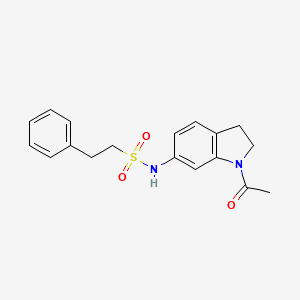

![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)

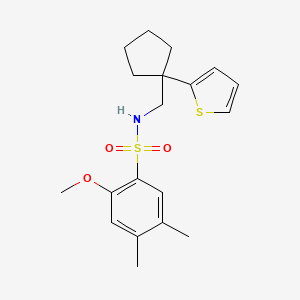

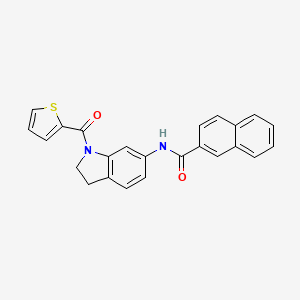

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)

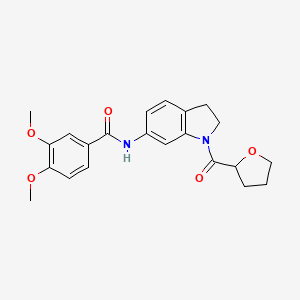

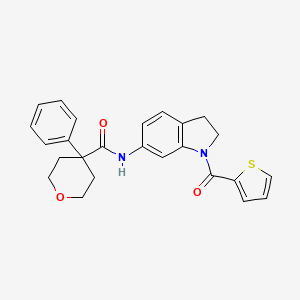

![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209161.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)